1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine
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Overview
Description
1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and two fluorine atoms
Preparation Methods
The synthesis of 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the aminomethyl group: This step often involves the use of aminating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of certain bonds, resulting in the formation of simpler compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding assays to understand its biological activity.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to neurotransmitter receptors or inhibit certain enzymes, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine stands out due to its unique combination of functional groups and fluorine atoms. Similar compounds include:
1-(Aminomethyl)cyclohexane: Lacks the fluorine atoms and dimethyl groups, resulting in different chemical properties and reactivity.
4,4-Difluorocyclohexan-1-amine: Does not have the aminomethyl and dimethyl groups, leading to distinct biological and chemical behavior.
N,N-Dimethylcyclohexan-1-amine: Missing the aminomethyl and fluorine groups, which affects its overall activity and applications.
This uniqueness makes this compound a valuable compound for various research and industrial purposes.
Properties
CAS No. |
1440799-34-7 |
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Molecular Formula |
C9H18F2N2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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